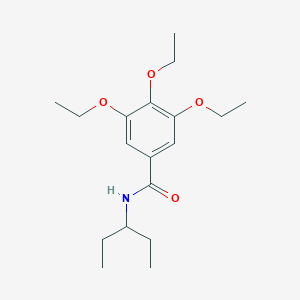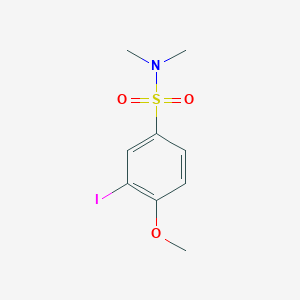![molecular formula C11H13N3O2 B5712024 5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione](/img/structure/B5712024.png)
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione, also known as Thiazolidinedione, is a class of organic compounds that has been studied extensively for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of thiazolidinediones is complex and not fully understood. However, it is believed that thiazolidinediones act by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression. Activation of PPARγ leads to changes in gene expression that result in the observed biochemical and physiological effects of thiazolidinediones.
Biochemical and Physiological Effects:
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedionediones have been shown to have various biochemical and physiological effects. In diabetes, thiazolidinediones improve insulin sensitivity and glucose metabolism by increasing the uptake of glucose into cells and decreasing the production of glucose by the liver. In cancer, thiazolidinediones inhibit tumor growth by inducing apoptosis in cancer cells and inhibiting angiogenesis. In neurological disorders, thiazolidinediones have neuroprotective effects and improve cognitive function by reducing oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedionediones have several advantages for lab experiments. They are relatively easy to synthesize and are stable under normal laboratory conditions. 5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedionediones are also highly specific for PPARγ, making them useful for studying the effects of PPARγ activation. However, thiazolidinediones also have some limitations. They can be toxic at high doses and can cause unwanted side effects. Additionally, thiazolidinediones are not effective in all patients, and their mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on thiazolidinediones. One direction is the development of new thiazolidinedione derivatives with improved efficacy and reduced toxicity. Another direction is the investigation of thiazolidinediones for the treatment of other diseases, such as cardiovascular disease and inflammatory disorders. Additionally, further research is needed to fully understand the mechanism of action of thiazolidinediones and their potential interactions with other drugs.
Synthesemethoden
The synthesis of 5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione can be achieved through various methods. One common method is the reaction of 1,2,5-trimethylpyrrole with ethyl cyanoacetate, followed by the reaction of the resulting product with hydrazine hydrate. The final product is obtained through the reaction of the intermediate with maleic anhydride.
Wissenschaftliche Forschungsanwendungen
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedionediones have been studied for their potential use in the treatment of various diseases, including diabetes, cancer, and neurological disorders. In diabetes, thiazolidinediones have been shown to improve insulin sensitivity and glucose metabolism. In cancer, thiazolidinediones have been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurological disorders, thiazolidinediones have been shown to have neuroprotective effects and improve cognitive function.
Eigenschaften
IUPAC Name |
(5E)-5-[(1,2,5-trimethylpyrrol-3-yl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-6-4-8(7(2)14(6)3)5-9-10(15)13-11(16)12-9/h4-5H,1-3H3,(H2,12,13,15,16)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOXCSCRKLLVMT-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C)C=C2C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C)C)/C=C/2\C(=O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4-imidazolidinedione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[(4-chlorophenyl)sulfonyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5711950.png)
![N-[4-(2-amino-2-oxoethoxy)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5711952.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-ethylbenzenesulfonamide](/img/structure/B5711953.png)
![N-cyclopropyl-3-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5711956.png)
![2-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5711962.png)



![1-[(2-chlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5712008.png)
![N-[(4-methoxy-1-naphthyl)methyl]-3-methylaniline](/img/structure/B5712009.png)
![N-(4-chlorophenyl)-2-{[(4-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B5712017.png)

![ethyl {4-[(3,4-dimethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5712032.png)
